molecular formula C7H2BrF5 B1381730 2-Bromo-4,6-difluorobenzotrifluoride CAS No. 1805523-62-9

2-Bromo-4,6-difluorobenzotrifluoride

Cat. No. B1381730
CAS RN: 1805523-62-9
M. Wt: 260.99 g/mol
InChI Key: TYOPJVOERDAZCC-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluorobenzotrifluoride (BDF) is an organic compound with the molecular formula C7H2BrF5. It is used in the Lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4,6-difluorobenzotrifluoride is C7H2BrF5. The InChI Key is QPJKIRNIIXIPIE-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Bromo-4,6-difluorobenzotrifluoride is involved in the Lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes . The specific reaction mechanisms and pathways are not detailed in the available resources.


Physical And Chemical Properties Analysis

2-Bromo-4,6-difluorobenzotrifluoride is slightly soluble in water . The specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available resources.

Scientific Research Applications

Chemical Synthesis and Material Science

2-Bromo-4,6-difluorobenzotrifluoride is a compound involved in various chemical syntheses and material science applications. Its structural properties make it a valuable intermediate in the formation of complex organic compounds and materials.

  • High-Temperature Reactions and Product Formation : The compound is involved in high-temperature reactions, yielding a range of products like dibenzofurans and dibenzo-p-dioxins. For instance, the thermal degradation of a mixture of 2-bromophenol and 2-chlorophenol leads to the formation of compounds such as 4,6-dibromodibenzofuran, showing its potential role in forming complex molecular structures (Evans & Dellinger, 2006).

  • Regioflexible Substitution in Organic Synthesis : The compound exhibits regioflexibility, allowing for selective conversion into various structurally related compounds. This property is significant in organic synthesis, offering a pathway to synthesize benzoic acids and bromobenzoic acids, which are crucial in medicinal and material chemistry (Schlosser & Heiss, 2003).

  • Photocatalytic Reactions in Chemical Synthesis : 2-Bromo-4,6-difluorobenzotrifluoride is used in photocatalytic reactions, a method that harnesses light to promote chemical reactions. It's employed as a coupling partner in defluorinative reactions with N-aryl amino acids, leading to the formation of tetrahydroquinolines, compounds with potential applications in pharmaceuticals and organic materials (Zeng et al., 2022).

  • Intermediate in Synthesizing Phenanthridinone : It serves as an intermediate in the synthesis of phenanthridinone, a compound with various biological activities. The synthesis and characterization of such intermediates are crucial for developing new pharmaceuticals and studying molecular interactions (Polo et al., 2019).

  • Synthesis of Fluorinated Compounds : The compound is used in synthesizing fluorinated compounds like trifluoromethylated and difluoromethylated amino acids. These compounds are significant in peptide/protein-based chemical biology, offering a route for applications in medicinal chemistry and life sciences (Lou et al., 2019).

Safety And Hazards

2-Bromo-4,6-difluorobenzotrifluoride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-3,5-difluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-4-1-3(9)2-5(10)6(4)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOPJVOERDAZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-difluorobenzotrifluoride

Synthesis routes and methods

Procedure details

A suspension of 3,5-difluoro-2-(trifluoromethyl)aniline (24, 1.0 g, 5.07 mmol) in a 48% aqueous HBr (8 mL) and H2O (8 mL) was stirred at −5° C. for 5 min. To the suspension, NaNO2 (350 mg, 5.07 mmol) was added in a 10 mL aqueous solution dropwise maintaining −5° C. The resulting mixture was stirred at −5° C. for 1 h then CuBr (1.09 g, 7.63 mmol) was added portion-wise and the resulting suspension was allowed to slowly warm to ambient temperature. After 4 hours, the resulting solution was extracted with hexanes (3×75 mL). The combined organics were dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue was chromatographed over silica gel (40 g Redisep column, pure hexanes) to afford 1-bromo-3,5-difluoro-2-(trifluoromethyl)benzene (25) as a light yellow liquid (1.01 g, 68%). 1H NMR (300 MHz, CDCl3) δ 7.34-7.28 (m, 1H), 6.99-6.85 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
1.09 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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